

# Measuring USP30 Inhibition: An Application Note and Protocol for Deubiquitinase Activity Assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 15-Oxospiramilactone

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## Introduction

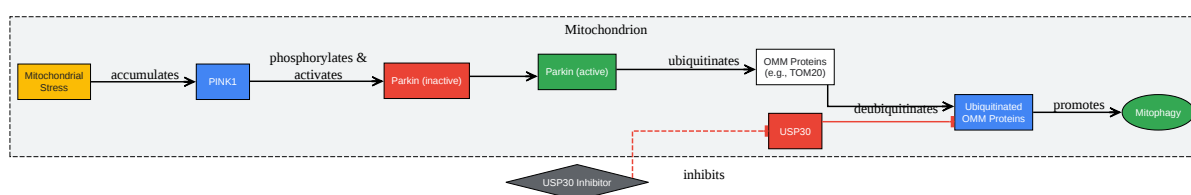
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase (DUB) anchored to the outer mitochondrial membrane, where it plays a critical role in regulating mitochondrial homeostasis. [1] By removing ubiquitin chains from mitochondrial proteins, USP30 acts as a negative regulator of mitophagy, the selective degradation of damaged mitochondria. [2][3] This process is counteracted by the E3 ubiquitin ligase Parkin, which ubiquitinates mitochondrial outer membrane proteins to flag them for clearance. [4][5] Given that impaired mitophagy is implicated in the pathogenesis of neurodegenerative conditions like Parkinson's disease, inhibiting USP30 has emerged as a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria. [3][6][7][8]

This document provides detailed protocols for measuring USP30 inhibition using both biochemical and cell-based deubiquitinase activity assays. It is intended to guide researchers in the screening and characterization of potential USP30 inhibitors.

## Signaling Pathway Overview

USP30 directly counteracts the pro-mitophagy signaling cascade initiated by the kinase PINK1 and the E3 ligase Parkin. Under conditions of mitochondrial stress (e.g., depolarization), PINK1

accumulates on the outer mitochondrial membrane and phosphorylates both ubiquitin and Parkin, leading to Parkin's activation. Activated Parkin then ubiquitinates various outer mitochondrial membrane proteins, such as TOM20, creating a signal for the autophagic machinery to engulf and degrade the mitochondrion. USP30 reverses this ubiquitination, thereby inhibiting mitophagy.[3][9]



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Caption: The PINK1/Parkin signaling pathway and USP30's role in mitophagy.

## Experimental Protocols

Two primary types of assays are detailed below: a biochemical assay for direct measurement of enzyme kinetics and a cell-based assay to assess target engagement and downstream effects in a physiological context.

### Protocol 1: In Vitro Biochemical Assay using a Fluorogenic Substrate

This assay measures the enzymatic activity of recombinant USP30 by monitoring the cleavage of a fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine110.[10][11] Cleavage of the substrate by USP30 releases the fluorophore, resulting in an increase in fluorescence that is proportional to enzyme activity.

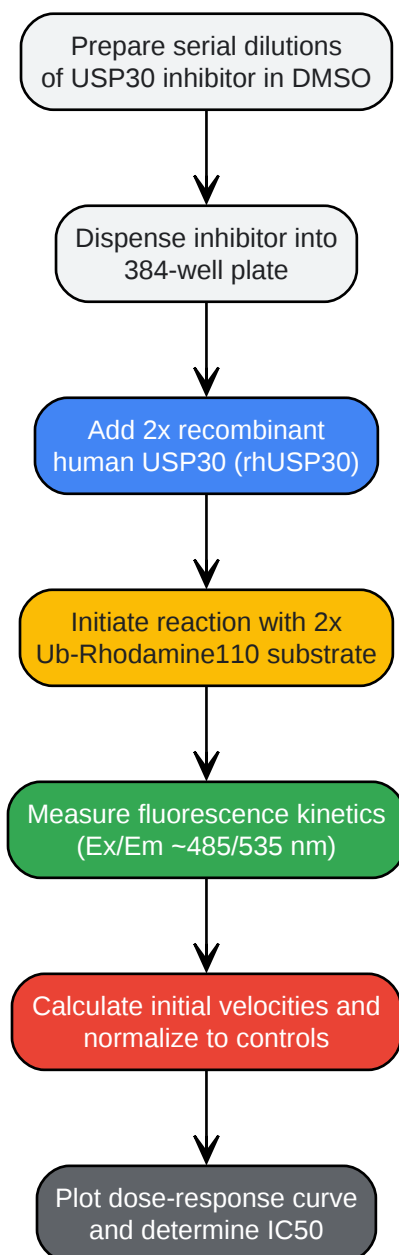
Materials:

- Recombinant human USP30 (rhUSP30)[[10](#)]
- Ubiquitin-Rhodamine110-Glycine (Ub-Rho110) substrate[[1](#)]
- Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT, 10% glycerol, 0.01% BSA[[1](#)]  
[[12](#)]
- USP30 Inhibitors and DMSO (vehicle control)
- 384-well black, low-binding plates
- Fluorescence plate reader

#### Procedure:

- Compound Preparation: Prepare serial dilutions of the USP30 inhibitor in 100% DMSO.
- Plate Setup: Dispense a small volume (e.g., 75 nL) of the inhibitor dilutions and DMSO control into the wells of a 384-well plate.[[10](#)]
- Enzyme Addition: Prepare a 2x concentrated solution of rhUSP30 in assay buffer. Add this solution to the wells containing the inhibitors and mix gently.
- Substrate Addition & Incubation: Prepare a 2x concentrated solution of Ub-Rho110 in assay buffer. Add this to the wells to initiate the reaction. The final concentration of rhUSP30 can range from low nanomolar (e.g., 0.5 nM) and Ub-Rho110 at around 100 nM.[[11](#)]
- Fluorescence Reading: Immediately begin monitoring the increase in fluorescence using a plate reader (Excitation/Emission ~485/535 nm for Rhodamine110). Take readings every 1-2 minutes for 30-60 minutes.
- Data Analysis:
  - Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
  - Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).

- Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.



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Caption: Workflow for the in vitro biochemical USP30 inhibition assay.

## Protocol 2: Cell-Based Assay for TOM20 Ubiquitination

This Western blot-based assay measures the accumulation of ubiquitinated Translocase of Outer Mitochondrial Membrane 20 (TOM20), a known substrate of USP30.[5][9][13] Inhibition of USP30 prevents the deubiquitination of TOM20, leading to a detectable increase in its ubiquitinated forms, particularly after inducing mitophagy.

#### Materials:

- HeLa or SH-SY5Y cells (or other relevant cell line)
- Cell culture medium and reagents
- USP30 Inhibitors and DMSO (vehicle control)
- Mitophagy inducer (e.g., a combination of Antimycin A and Oligomycin A)[14]
- Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-TOM20, anti-Ubiquitin, anti-GAPDH (loading control)
- Secondary antibodies (HRP-conjugated)
- SDS-PAGE gels and Western blot equipment
- Chemiluminescence substrate

#### Procedure:

- Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the USP30 inhibitor or DMSO for a predetermined time (e.g., 1-4 hours).
- Mitophagy Induction: Add mitophagy inducers (e.g., 1  $\mu$ M each of Antimycin A and Oligomycin A) and incubate for an additional 1-2 hours.[14]
- Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

- Western Blotting:
  - Separate equal amounts of protein from each sample by SDS-PAGE.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
  - Incubate the membrane with primary antibodies against TOM20 and a loading control overnight at 4°C.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
  - Wash again and detect the signal using a chemiluminescence substrate and an imaging system.
- Data Analysis:
  - Quantify the band intensities for unmodified TOM20 and higher molecular weight, ubiquitinated TOM20 species.[\[14\]](#)[\[15\]](#)
  - Calculate the ratio of ubiquitinated TOM20 to total TOM20 for each condition.
  - Plot the ratio against the inhibitor concentration to determine the EC<sub>50</sub>, the concentration at which 50% of the maximal effect is observed.[\[5\]](#)[\[9\]](#)

## Data Presentation

The following tables summarize representative quantitative data for known USP30 inhibitors from the literature.

Table 1: Biochemical Inhibition of USP30

Compound	Assay Type	Substrate	IC50 (nM)	Reference
<b>USP30Inh-1</b>	<b>Fluorescence</b>	<b>Ub-Rho110</b>	<b>15 - 30</b>	<b>[9][10]</b>
USP30Inh-2	Fluorescence	Ub-Rho110	15 - 30	[9][10]
USP30Inh-3	Fluorescence	Ub-Rho110	15 - 30	[9][10]
Compound 39	Fluorescence	Ub-KG-TAMRA	~20	[5]

| USP30 inhibitor 18 | Not Specified | Not Specified | 20 [[16] |

Table 2: Cellular Activity of USP30 Inhibitors

Compound	Cell Line	Assay Endpoint	EC50 (µM)	Reference
<b>Patented USP30i</b>	<b>HEK293T</b>	<b>Ub-TOM20 Accumulation</b>	<b>2.45</b>	<b>[9]</b>
MTX115325	HeLa	Ub-TOM20 Accumulation	~0.1 - 1	[15]
Compound 37	PARK2 KO Neurons	Mitophagy Induction	~1.5 - 3	[4]
Compound 3	PARK2 KO Neurons	Mitophagy Induction	~1.5 - 3	[4]

| USP30Inh-1 | SH-SY5Y | p-Ser65-Ub Accumulation | ~1 - 3 [[7][11] |

## Conclusion

The protocols described provide robust methods for evaluating the inhibitory potential of compounds against USP30. The biochemical assay is ideal for high-throughput screening and determining direct enzyme inhibition, while the cell-based assay confirms target engagement in a cellular context and measures a key downstream consequence of USP30 inhibition. Together, these assays are essential tools for the discovery and development of novel therapeutics targeting mitochondrial quality control pathways.

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